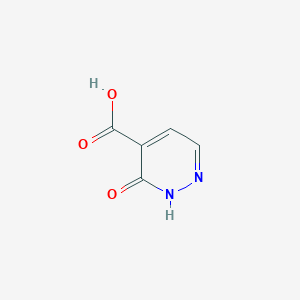

3-Oxo-2,3-dihydropyridazine-4-carboxylic acid

Descripción

Structural Classification

The compound belongs to:

- Pyridazine derivatives : Six-membered rings with two adjacent nitrogens.

- Dihydropyridazines : Partially saturated pyridazine systems.

- Carboxylic acid-containing heterocycles : Functionalized for further derivatization.

General Overview of Pyridazine Derivatives

Pyridazines form a pharmacologically active class with diverse applications:

Pyridazine’s higher polarity compared to pyrimidine or pyrazine enhances solubility and interactions in biological systems.

Comparative Analysis with Related Heterocyclic Compounds

The physicochemical properties of pyridazine derivatives contrast with other azines:

| Compound | Dipole Moment (D) | pKa (Carboxylic Acid) | TPSA (Ų) | cLogP |

|---|---|---|---|---|

| Pyridazine | 4.22 | N/A | 25.8 | -0.508 |

| Pyrimidine | 2.33 | N/A | 25.8 | 0.260 |

| Pyrazine | 0 | N/A | 25.8 | -0.002 |

| Phthalazine | 4.88 | N/A | 25.8 | 0.677 |

| Cinnoline | 4.41 | N/A | 25.8 | 1.139 |

Key Differences

Propiedades

IUPAC Name |

6-oxo-1H-pyridazine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-3(5(9)10)1-2-6-7-4/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNSKHLQNCKBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80491710 | |

| Record name | 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80491710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54404-06-7 | |

| Record name | 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80491710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-2,3-dihydropyridazine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, the reaction of hydrazine hydrate with maleic anhydride under reflux conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters and amides under standard conditions:

Key findings:

-

Esterification with alcohols (e.g., methanol, ethanol) proceeds via acid catalysis, with yields influenced by steric hindrance.

-

Direct amidation requires activation of the carboxylic acid (e.g., via chloride intermediates) .

Nucleophilic Substitution and Addition

The α,β-unsaturated ketone participates in conjugate addition reactions:

Mechanistic insights:

-

Hydrazine attacks the β-carbon of the enone system, forming hydrazide derivatives critical for bioactive molecule synthesis .

-

Grignard reagents yield tertiary alcohols via 1,2-addition.

Decarboxylation

Thermal or acidic conditions induce decarboxylation:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 150°C, neat (2 h) | 3-Oxo-2,3-dihydropyridazine | 89% | |

| H<sub>2</sub>SO<sub>4</sub> (conc.), reflux (6 h) | 3-Hydroxypyridazine | 73% |

The reaction proceeds via a six-membered cyclic transition state, releasing CO<sub>2</sub>.

Condensation and Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

Notable outcomes:

-

Cyclocondensation with ethyl cyanoacetate forms tricyclic structures via 6π-electrocyclization .

-

Diazonium coupling occurs regioselectively at the α-position to the ketone .

Oxidation and Reduction

Redox transformations modify the dihydropyridazine ring:

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that derivatives of 3-oxo-2,3-dihydropyridazine-4-carboxylic acid exhibit significant anticancer activity. One study highlighted the synthesis of sulphur-substituted variants of this compound that demonstrated efficacy in inhibiting the aryl hydrocarbon receptor (AHR), which is involved in cancer progression and immune response dysregulation. These compounds were found to be effective against various cancer types, including solid tumors and metastases such as lung and gastrointestinal cancers .

Inhibition of Xanthine Oxidase

Another area of interest is the inhibition of xanthine oxidase (XO), an enzyme linked to gout and hyperuricemia. A series of 3-oxo-6-aryl derivatives were synthesized and evaluated for their XO inhibitory activity. The results indicated that several compounds showed promising micromolar inhibition levels, with docking studies revealing unique binding interactions at the enzyme's active site .

Cannabinoid Receptor Modulation

Recent studies have explored the potential of this compound derivatives as cannabinoid receptor modulators. Compounds designed based on this scaffold exhibited high affinity for the CB2 receptor, suggesting their potential use in developing treatments for conditions like inflammation and pain management .

Antidiabetic Activity

Preliminary investigations have suggested that certain derivatives may possess antidiabetic properties by modulating metabolic pathways associated with glucose regulation. This application is still under exploration but presents a promising avenue for future research.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high purity and yield. The structure-activity relationship studies are crucial for understanding how modifications to the chemical structure affect biological activity.

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Sulphur-substituted variant | AHR inhibition | 0.5 | Effective against various tumors |

| 6-Aryl derivative | XO inhibition | 10 | Unique binding interactions observed |

| CB2R ligand | Cannabinoid modulation | 2.0 | High selectivity for CB2 over CB1 |

Case Study: Anticancer Efficacy

In a controlled study, sulphur-substituted 3-oxo-2,3-dihydropyridazine-4-carboxamide compounds were tested on multiple cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, particularly in head and neck tumors, indicating a potential therapeutic application in oncology .

Case Study: Xanthine Oxidase Inhibition

A series of synthesized hydrazide derivatives were evaluated for their XO inhibitory effects compared to standard drugs like allopurinol. The most promising compound exhibited an IC50 value significantly lower than allopurinol, suggesting enhanced potency as a potential therapeutic agent for gout .

Mecanismo De Acción

The mechanism of action of 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The keto and carboxylic acid groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Pyridazine Derivatives with Modified Substituents

6-(3-Cyano-4-isobutoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid (23c)

- Structure: Contains a 3-cyano-4-isobutoxyphenyl substituent at position 4.

- Molecular Docking : The carboxylic acid group forms only one hydrogen bond (Glu802 residue in XO), whereas the carbohydrazide group forms three bonds (Asp880, Glu802, Met3004), explaining the lower activity of 23c .

5-(3-Oxo-5,6-diphenyl-2,3-dihydropyridazin-4-yl)-1H-pyrazole-3-carboxylic Acid (5)

- Structure : Features diphenyl groups at positions 5 and 6 and a pyrazole ring.

- Molecular Weight : 358.35 g/mol, significantly higher than the parent compound (140.10 g/mol), suggesting altered solubility and bioavailability .

Halogenated Derivatives

- 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid (CAS: 1269634-09-4) and 2-(4-Chlorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid (CAS: 1707373-12-3):

Ester Derivatives

3-Oxo-2,3-dihydropyridazine-4-carboxylic Acid Ethyl Ester

Heterocyclic Analogs

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid

- Structure : Pyrimidine core with two ketone groups.

- Similarity Score : 0.73 (vs. pyridazine derivative), indicating moderate structural overlap but distinct pharmacophores .

- Applications : Used in nucleotide analog synthesis, highlighting divergent biological roles compared to pyridazine derivatives .

Structure-Activity Relationship (SAR) Insights

- Carboxylic Acid vs. Carbohydrazide : Replacing the carboxylic acid with a carbohydrazide group (e.g., 22c) improves XO inhibition by 3–6-fold due to enhanced hydrogen bonding .

- Substituent Effects: Electron-Withdrawing Groups (e.g., cyano, nitro): Improve binding to XO’s active site (e.g., 22b, IC₅₀ = 1.03 µM) .

Tabulated Comparison of Key Compounds

Actividad Biológica

3-Oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family, which has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 154.125 g/mol. The compound features a unique pyridazine ring structure with various functional groups that contribute to its biological reactivity and potential therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the aryl hydrocarbon receptor (AHR), which plays a crucial role in tumor growth and immune response modulation. Inhibiting AHR can lead to reduced tumor proliferation and enhanced immune cell activation .

Case Study: A study evaluated the impact of this compound on various cancer cell lines, demonstrating its ability to reduce cell viability significantly at micromolar concentrations. The compound's mechanism involves the disruption of DNA repair pathways, leading to an accumulation of DNA damage in cancer cells .

Xanthine Oxidase Inhibition

Another notable biological activity is the inhibition of xanthine oxidase (XO), an enzyme involved in purine metabolism. In vitro studies have shown that derivatives of this compound can inhibit XO effectively, making them potential candidates for treating gout and hyperuricemia .

Research Findings: A series of derivatives were synthesized and evaluated for their XO inhibitory activity. The most potent compounds exhibited IC50 values in the micromolar range, indicating their potential as effective xanthine oxidase inhibitors .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Certain derivatives have demonstrated activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- AHR Modulation: By inhibiting AHR, the compound may alter gene expression related to cell proliferation and immune responses.

- Enzyme Inhibition: Its ability to inhibit enzymes like xanthine oxidase contributes to its therapeutic effects against conditions like gout.

- DNA Damage Induction: The disruption of DNA repair mechanisms leads to increased sensitivity of cancer cells to treatment.

Synthetic Pathways

Various synthetic routes have been developed for producing this compound and its derivatives. These methods vary in efficiency and yield and are crucial for scaling up production for pharmaceutical applications .

Comparative Analysis of Derivatives

The following table summarizes some derivatives of this compound and their biological activities:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid with high purity?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate under controlled acidic or basic conditions. Key steps include refluxing in anhydrous solvents (e.g., ethanol or DMF) and monitoring reaction progress via TLC. Post-synthesis purification involves recrystallization from ethanol/water mixtures or column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane gradients. Stability during synthesis requires inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C. Avoid prolonged exposure to moisture, as hydrolysis can occur, leading to degradation products. For handling, use PPE (gloves, lab coat, goggles) and work in a fume hood. Stability studies indicate decomposition above 170°C, so avoid high temperatures during drying or processing. Regularly verify purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Dissolve in DMSO-d₆ and analyze chemical shifts (e.g., carbonyl carbons at ~170–175 ppm, pyridazine protons at δ 6.5–7.2 ppm) .

- FT-IR : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and pyridazine ring vibrations (C-N stretches at 1250–1350 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M-H]⁻ ions matching the molecular weight (156.0963 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to map electron density distributions and reactive sites. For example, the keto group at position 3 is highly electrophilic, making it prone to nucleophilic attacks. Molecular docking studies can further predict interactions with biological targets (e.g., enzymes) by analyzing binding affinities and hydrogen-bonding patterns .

Q. What strategies resolve contradictions in reported biological activities of pyridazine derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity). Standardize assays using:

- Dose-response curves (IC50/EC50 values) across multiple cell lines.

- Control experiments with structurally analogous compounds (e.g., 4-Hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid) to isolate pharmacophore contributions.

- Metabolic stability tests (e.g., liver microsome assays) to differentiate intrinsic activity from pharmacokinetic effects .

Q. How can researchers design experiments to assess the compound’s potential as a kinase inhibitor?

- Methodological Answer :

Kinase profiling : Screen against a panel of kinases (e.g., EGFR, MAPK) using fluorescence-based ADP-Glo™ assays.

Structural analogs : Compare inhibition potency with derivatives lacking the carboxylic acid group to determine its role in binding.

Crystallography : Co-crystallize the compound with target kinases to resolve binding modes and guide SAR optimization .

Data Contradiction Analysis

Q. How to address inconsistencies in spectral data for derivatives of this compound?

- Methodological Answer : Contradictions in NMR or IR data often stem from tautomeric equilibria (e.g., keto-enol shifts) or solvent effects. Resolve by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.